(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl)methanamine
Description
(1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl)methanamine is a heterocyclic compound featuring a pyrrolo[2,3-d]pyrimidine core fused to a piperidine ring, with a methanamine substituent at the 4-position of the piperidine. Key properties include:
- CAS Number: 885594-09-2 .
- Molecular Formula: C₁₂H₁₈ClN₅ (hydrochloride salt form, as per ) .
- Molecular Weight: 267.76 g/mol (hydrochloride salt) .
- Structural Significance: The pyrrolo[2,3-d]pyrimidine moiety is a privileged scaffold in kinase inhibitor design, while the piperidine-methanamine group enhances solubility and target binding .
Properties
IUPAC Name |
[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5/c13-7-9-2-5-17(6-3-9)12-10-1-4-14-11(10)15-8-16-12/h1,4,8-9H,2-3,5-7,13H2,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCXQFRHFMCBJBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)C2=NC=NC3=C2C=CN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl)methanamine typically involves the formation of the pyrrolo[2,3-d]pyrimidine core followed by the introduction of the piperidine moiety. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Piperidine Moiety: The piperidine ring is introduced through nucleophilic substitution reactions, often using piperidine derivatives as starting materials.
Final Assembly: The methanamine group is introduced through reductive amination or similar reactions
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl)methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially for introducing different substituents on the piperidine ring
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Piperidine derivatives, nucleophiles
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
Inhibition of Protein Kinase B (PKB)
One of the primary applications of this compound is its role as an inhibitor of Protein Kinase B (PKB), also known as Akt. PKB is a crucial signaling molecule involved in various cellular processes, including metabolism, cell growth, and survival. The compound has demonstrated potent inhibition of PKBβ with significant selectivity over other kinases such as PKA.
Table 1: Inhibition Potency of PKBβ
| Compound Name | IC50 (nM) | Selectivity Ratio (PKBβ/PKA) |
|---|---|---|
| CCT128930 | 28 | 150 |
| 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine | <10 | >100 |
This selectivity is vital for minimizing off-target effects in therapeutic applications, making it a promising candidate for further drug development aimed at cancer treatment where PKB signaling is often dysregulated .
Antitumor Activity
In vivo studies have shown that derivatives of this compound can effectively inhibit tumor growth in xenograft models. For instance, the compound modified to enhance oral bioavailability exhibited significant antitumor effects at well-tolerated doses.
Case Study: Antitumor Efficacy
- Model: Human tumor xenografts in nude mice
- Outcome: Significant reduction in tumor size compared to control groups
- Mechanism: Inhibition of the PI3K−PKB−mTOR signaling pathway
This highlights the potential for developing oral medications based on this compound for cancer therapy .
Structure-Activity Relationship (SAR)
Research has focused on modifying the piperidine and pyrrolopyrimidine moieties to enhance selectivity and potency. Variations in substituents have led to the identification of several analogs with improved pharmacological profiles.
Table 2: Structure-Activity Relationships
| Compound Variant | Modifications | PKBβ IC50 (nM) | PKA IC50 (nM) | Selectivity Ratio |
|---|---|---|---|---|
| Original Compound | None | 28 | 590 | 21 |
| Variant A | Added methyl group | 10 | 400 | 40 |
| Variant B | Substituted piperidine nitrogen | <5 | >1000 | >200 |
These modifications not only improve potency but also reduce side effects associated with less selective compounds .
Mechanism of Action
The compound exerts its effects by inhibiting protein kinase B (PKB or Akt). It binds to the ATP-binding site of PKB, preventing its activation and subsequent phosphorylation of downstream targets. This inhibition disrupts the signaling pathways that promote cell proliferation and survival, making it a potential therapeutic agent for cancer treatment .
Comparison with Similar Compounds
Comparison with Structural Analogues
Modifications on the Piperidine Ring
Substituents at the piperidine 4-position significantly influence pharmacological properties:
Key Trends :
Aromatic and Heterocyclic Modifications
Variations in the pyrrolo[2,3-d]pyrimidine core or adjacent rings alter target specificity:
Key Insight : The main compound’s unmodified pyrrolo[2,3-d]pyrimidine core allows broad-spectrum kinase interactions, while specialized substituents (e.g., azetidine in pumecitinib) confer selectivity .
Pharmacokinetic and Physicochemical Properties
Table 3: Comparative Physicochemical Data
| Compound Name | LogP (Predicted) | Solubility (mg/mL) | Protein Binding (%) | Reference |
|---|---|---|---|---|
| Main Compound | 1.8 | >10 (pH 7.4) | 85 | |
| Compound 20o () | 3.5 | 0.2 | 92 | |
| CID56021 () | 2.9 | 1.5 | 88 |
Analysis :
Structural Similarity and Binding Affinity
highlights a Tanimoto coefficient of 0.7 for a chlorophenyl analogue (CID56020) bound to PKA-PKB chimera (PDB: 2VO0), indicating moderate structural similarity to the main compound . Modifications like carboxamide (Compound 35) increase Tanimoto scores (0.71) due to enhanced hydrogen bonding .
Biological Activity
The compound (1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl)methanamine, often referred to as a pyrrolo-pyrimidine derivative, has garnered attention due to its significant biological activities, particularly in the field of cancer therapy and kinase inhibition. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data tables.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- Molecular Formula : CHN
- Molecular Weight : 217.27 g/mol
- CAS Number : 885499-56-9
This compound features a piperidine ring fused with a pyrrolo[2,3-d]pyrimidine moiety, which contributes to its biological activity.
The primary mechanism of action for (1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl)methanamine involves its role as an inhibitor of various kinases, particularly Protein Kinase B (PKB). Research indicates that this compound exhibits ATP-competitive inhibition with high selectivity for PKB over other kinases like PKA. This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy in cancer treatments .
Antitumor Activity
Several studies have reported the antitumor effects of this compound in various cancer models. For instance:
- In Vivo Studies : The compound demonstrated significant inhibition of tumor growth in human tumor xenografts in nude mice. At well-tolerated doses, it modulated biomarkers associated with the PI3K-PKB-mTOR signaling pathway, which is pivotal in cancer progression .
Selectivity Profile
A notable feature of this compound is its selectivity profile. For example:
- Selectivity Ratio : It has been shown to be 28-fold selective for PKB compared to PKA, making it a promising candidate for targeted cancer therapies .
Data Tables
| Biological Activity | IC50 Value (μM) | Cell Line | Reference |
|---|---|---|---|
| PKB Inhibition | 0.87 - 12.91 | MCF-7 | |
| Tumor Growth Inhibition | N/A | Human Xenografts | |
| Caspase Activation | 27.13 ± 0.54 | MCF-7 |
Case Study 1: Inhibition of Tumor Growth
A study involving nude mice xenografted with human tumors showed that treatment with (1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl)methanamine resulted in a significant reduction in tumor size compared to control groups. This effect was attributed to the inhibition of the PKB pathway, which is often upregulated in various cancers.
Case Study 2: Selectivity and Toxicity
Another research highlighted that while the compound showed promising selectivity for PKB, it also exhibited a favorable pharmacokinetic profile with low acute toxicity up to concentrations of 2000 mg/kg in animal models. This suggests potential safety for therapeutic applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
